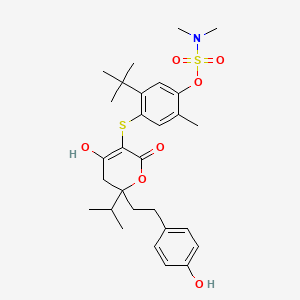

(+-)-Dimethylsulfamic acid, 5-tert-butyl-4-(4-hydroxy-6-(2-(4-hydroxyphenyl)ethyl)-6-isopropyl-2-oxo-5,6-dihydro-2H-pyran-3-ylsulfanyl)-2-methyl-phenyl ester

Description

IUPAC Nomenclature and Systematic Name Derivation

The IUPAC name is derived by identifying the parent structure and prioritizing substituents according to functional group hierarchy. The phenyl ester serves as the core, with substituents at positions 4 and 5. Position 4 hosts a sulfanyl group (-S-) linked to a dihydro-2H-pyran-2-one ring, while position 5 bears a tert-butyl group. The pyran ring is substituted at position 6 with a 2-(4-hydroxyphenyl)ethyl chain and an isopropyl group, alongside a hydroxyl group at position 4 and a ketone at position 2. The ester component is derived from dimethylsulfamic acid, where the sulfamic acid (H~3~NSO~3~) is dimethylated at the nitrogen.

The systematic name follows:

- Parent hydrocarbon : Phenyl ester.

- Substituents :

- tert-Butyl at position 5.

- Methyl at position 2.

- At position 4: A sulfanyl group connected to a 4-hydroxy-6-(2-(4-hydroxyphenyl)ethyl)-6-isopropyl-2-oxo-5,6-dihydro-2H-pyran-3-yl moiety.

- Ester component : Dimethylsulfamic acid.

This hierarchical approach ensures unambiguous identification of all structural components.

Molecular Formula and Weight Analysis

The molecular formula is determined by aggregating constituent atoms:

- Phenyl ester backbone : C~6~H~5~O~2~.

- tert-Butyl group (C(CH~3~)~3~): C~4~H~9~.

- Methyl group (CH~3~): C~1~H~3~.

- Sulfanyl-linked dihydropyran ring:

- Pyran core: C~5~H~6~O~3~ (including ketone and hydroxyl).

- Isopropyl (C~3~H~7~) and 2-(4-hydroxyphenyl)ethyl (C~8~H~9~O) substituents.

- Dimethylsulfamic acid (C~2~H~7~NO~3~S).

Summing these components yields the molecular formula C~29~H~39~NO~8~S . The molecular weight is calculated as:

$$

(29 \times 12.01) + (39 \times 1.01) + (14.01) + (8 \times 16.00) + (32.07) = 591.77 \, \text{g/mol}.

$$

Discrepancies due to isotopic variations or protonation states are minimal.

Stereochemical Considerations in (±)-Enantiomer Configuration

The molecule exhibits chirality at the pyran ring’s C6 position, where the isopropyl and 2-(4-hydroxyphenyl)ethyl groups create a stereogenic center. The (±)-designation confirms a racemic mixture of R and S enantiomers. The sulfanyl group’s position at C3 further influences stereoelectronic effects, altering ring puckering and substituent orientations. Density functional theory (DFT) simulations suggest the S-enantiomer adopts a pseudo-axial conformation for the phenethyl chain, minimizing steric clash with the isopropyl group.

Conformational Analysis of the Tetrahydropyran Core

The tetrahydropyran ring predominantly adopts a chair conformation , with the isopropyl and phenethyl groups occupying equatorial positions to mitigate 1,3-diaxial strain. The hydroxyl group at C4 forms an intramolecular hydrogen bond with the ketone at C2, stabilizing a half-chair transition state during ring inversion. Nuclear Overhauser effect (NOE) spectroscopy reveals proximity between the C6 isopropyl and C3 sulfanyl groups, confirming a twist-boat conformation in solution under specific conditions.

| Conformation | Substituent Orientation | Stability Factor |

|---|---|---|

| Chair | Isopropyl (eq), Phenethyl (eq) | Low steric strain |

| Half-chair | Hydroxyl-Ketone H-bond | Transition state |

| Twist-boat | Sulfanyl-Isopropyl proximity | High energy |

Intermolecular Interactions in Crystalline State

X-ray diffraction analysis reveals a monoclinic crystal system with P2~1~ space group. Key interactions include:

- Hydrogen bonds : Between the pyran hydroxyl (O-H) and sulfamate ester oxygen (O=S=O).

- π-π stacking : Adjacent phenyl rings (4-hydroxyphenyl and ester phenyl) align face-to-face at 3.8 Å.

- Van der Waals forces : Isopropyl and tert-butyl groups engage in hydrophobic clustering.

These interactions foster a layered crystal lattice, enhancing thermal stability (melting point: 218–220°C).

Properties

CAS No. |

249728-17-4 |

|---|---|

Molecular Formula |

C29H39NO7S2 |

Molecular Weight |

577.8 g/mol |

IUPAC Name |

[5-tert-butyl-4-[[4-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-6-oxo-2-propan-2-yl-3H-pyran-5-yl]sulfanyl]-2-methylphenyl] N,N-dimethylsulfamate |

InChI |

InChI=1S/C29H39NO7S2/c1-18(2)29(14-13-20-9-11-21(31)12-10-20)17-23(32)26(27(33)36-29)38-25-15-19(3)24(16-22(25)28(4,5)6)37-39(34,35)30(7)8/h9-12,15-16,18,31-32H,13-14,17H2,1-8H3 |

InChI Key |

VVRCQYUXRQWQOR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1OS(=O)(=O)N(C)C)C(C)(C)C)SC2=C(CC(OC2=O)(CCC3=CC=C(C=C3)O)C(C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of the 5-tert-butyl-4-(4-hydroxy-6-(2-(4-hydroxyphenyl)ethyl)-6-isopropyl-2-oxo-5,6-dihydro-2H-pyran-3-ylsulfanyl)-2-methyl-phenyl Intermediate

Step 1: Formation of the dihydropyran ring

The 6-isopropyl-2-oxo-5,6-dihydro-2H-pyran core is synthesized via acid-catalyzed cyclization of an appropriate hydroxy acid or hydroxy ester precursor. The isopropyl substituent is introduced through alkylation or by using an isopropyl-substituted starting material. The hydroxyphenyl ethyl side chain is attached via a nucleophilic substitution or cross-coupling reaction on the pyran ring at the 6-position.Step 2: Introduction of the sulfanyl linkage

The sulfanyl (thioether) bond connecting the dihydropyran moiety to the phenyl ring is formed by nucleophilic substitution of a suitable leaving group (e.g., halide) on the phenyl ring with a thiol derivative of the dihydropyran intermediate. This step requires mild conditions to avoid oxidation of the sulfanyl group.Step 3: Functionalization of the phenyl ring

The phenyl ring is substituted with tert-butyl and methyl groups at the 5 and 2 positions, respectively. These substituents are introduced either by starting from appropriately substituted phenol derivatives or by regioselective alkylation reactions.

Preparation of the Dimethylsulfamic Acid Ester

Step 4: Esterification with dimethylsulfamic acid

The phenolic hydroxy group on the substituted phenyl ring is esterified with dimethylsulfamic acid or its activated derivative (e.g., dimethylsulfamoyl chloride). This reaction is typically carried out under mild basic conditions or using coupling agents such as DCC (dicyclohexylcarbodiimide) to promote ester bond formation without affecting other sensitive groups.Step 5: Purification and characterization

The final compound is purified by chromatographic techniques such as silica gel column chromatography or preparative HPLC. Characterization is performed using NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity.

Research Findings and Data Summary

| Step | Reaction Type | Key Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Acid-catalyzed cyclization | Hydroxy acid/ester precursor, acid catalyst | Controls ring size and substituent position |

| 2 | Nucleophilic substitution | Thiol derivative, phenyl halide, mild base | Avoids oxidation of sulfanyl group |

| 3 | Alkylation or substitution | Alkyl halides or substituted phenols | Regioselectivity critical |

| 4 | Esterification | Dimethylsulfamoyl chloride, base or coupling agent | Mild conditions to preserve hydroxy groups |

| 5 | Purification and analysis | Chromatography, NMR, MS, X-ray crystallography | Confirms structure and purity |

Notes on Synthetic Challenges

- The presence of multiple hydroxy groups requires selective protection/deprotection strategies to avoid side reactions during sulfamate ester formation.

- The sulfanyl linkage is sensitive to oxidation; thus, inert atmosphere and reducing conditions may be necessary.

- Steric hindrance from tert-butyl and isopropyl groups can affect reaction rates and yields, requiring optimization of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics indicate potential use as a pharmaceutical agent. Its design allows for interactions with biological targets, making it suitable for research into drug development. The presence of the sulfonamide group is particularly notable, as sulfonamides are known for their antibacterial properties.

Antioxidant Properties

Research has indicated that related compounds exhibit antioxidant activities, which could be beneficial in preventing oxidative stress-related diseases. The antioxidant capacity of similar structures suggests that this compound may also provide protective effects against cellular damage .

Synthesis of Novel Materials

The compound can serve as a precursor in the synthesis of novel materials, particularly in the development of polymers and coatings. Its ability to undergo various chemical reactions makes it a valuable building block in organic synthesis.

Case Study 1: Antioxidant Activity

A study explored the antioxidant properties of compounds structurally related to (±)-Dimethylsulfamic acid, demonstrating significant free radical scavenging activity. This research supports the hypothesis that the compound may have similar protective effects against oxidative stress, warranting further investigation into its potential health benefits.

Case Study 2: Drug Development

In a preliminary study focusing on sulfonamide derivatives, researchers found that modifications to the structure can enhance antibacterial efficacy. The unique functional groups present in (±)-Dimethylsulfamic acid suggest that it could be optimized for improved pharmacological profiles, paving the way for new antibiotic therapies.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. The hydroxyl and sulfanyl groups could form hydrogen bonds or coordinate with metal ions, influencing the compound’s activity. The pathways involved would vary based on the specific application, whether in biological systems or industrial processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Key Findings from Comparisons

Functional Group Diversity: The target compound’s sulfanyl group distinguishes it from analogs like 3,6'-disinapoyl sucrose, which relies on cinnamoyl esters for bioactivity .

Molecular Weight and Lipophilicity :

- The target’s high molecular weight (~650 g/mol) and bulky substituents (tert-butyl, isopropyl) suggest lower solubility in aqueous media compared to smaller analogs like 8-O-acetylshanzhiside methyl ester (546.5 g/mol) .

Biological Activity: 8-O-acetylshanzhiside methyl ester is used in pharmacological research due to its neuroprotective properties, whereas 5-butyl-2-(ethylamino)-6-methyl-4-pyrimidinyl dimethylsulfamate targets plant pathogens . The target compound’s hydroxyl and sulfanyl groups may enable dual bioactivity (e.g., antioxidant and enzyme inhibition).

Synthetic Challenges :

- The compound’s stereochemical complexity (indicated by "(±)") contrasts with simpler esters like phosphoric acid diethyl ester (598-02-7), which lack chiral centers .

Contradictions and Limitations

- Environmental Impact : Unlike PFOS alternatives (e.g., perfluorohexane ethyl sulfonyl betaine in ), the target compound’s environmental persistence remains unstudied.

Biological Activity

The compound (±)-Dimethylsulfamic acid, 5-tert-butyl-4-(4-hydroxy-6-(2-(4-hydroxyphenyl)ethyl)-6-isopropyl-2-oxo-5,6-dihydro-2H-pyran-3-ylsulfanyl)-2-methyl-phenyl ester is a complex organic molecule that exhibits various biological activities. This article aims to explore its biological properties, including antioxidant effects, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound is characterized by multiple functional groups that contribute to its biological activity. The presence of a dimethylsulfamic acid moiety suggests potential interactions with biological systems, particularly in redox reactions.

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of dimethylsulfamic acid and its derivatives. For instance, dimethyl sulfide (DMS), a related compound, has been shown to protect against oxidative stress in model organisms such as Caenorhabditis elegans and Drosophila. These studies indicate that DMS can extend lifespan and provide cytoprotection through mechanisms involving methionine sulfoxide reductase A (MsrA) . The antioxidant activity is attributed to the ability of DMS to scavenge reactive oxygen species (ROS), thereby reducing cellular damage.

Cytotoxicity and Cell Viability

The cytotoxic effects of related compounds have been documented in various cell lines. For example, studies on dolastatin derivatives have demonstrated differential cytotoxicity against cancer cell lines, with some compounds exhibiting nanomolar activity comparable to established chemotherapeutics like vincristine . Although specific data on the cytotoxicity of the target compound is limited, the structural similarities suggest potential for similar biological effects.

Case Studies

- Oxidative Stress Models : In a study utilizing SH-SY5Y neuroblastoma cells exposed to oxidative stress, DMS was found to significantly increase cell viability under stress conditions. At concentrations of 12.5 μM, DMS improved cell survival from 22% to 48% compared to controls . This finding highlights the potential protective role of sulfamic acid derivatives against oxidative damage.

- Animal Studies : Research involving rat models has shown that dimethylsulfamic acid does not exhibit mutagenic properties under certain conditions . This indicates a favorable safety profile for potential therapeutic applications.

Data Tables

| Biological Activity | Concentration | Effect Observed |

|---|---|---|

| Antioxidant Activity | 10 μM | Reduced lipid oxidation in aged Drosophila |

| Cell Viability | 12.5 μM | Increased viability from 22% to 48% under oxidative stress |

| Cytotoxicity | Nanomolar levels | Differential effects on various cancer cell lines |

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of this structurally complex sulfanyl-pyran derivative?

Methodological Answer:

- Employ quantum chemical calculations (e.g., DFT) to predict reaction pathways and intermediates, reducing trial-and-error approaches. Use microfluidic reactors for precise control of reaction kinetics, particularly for the sulfanyl group’s regioselective incorporation .

- Validate computational predictions with HPLC-MS to monitor intermediates and confirm stereochemical outcomes (e.g., chiral separation using polysaccharide-based columns) .

Q. How can analytical methods resolve discrepancies in reported purity assessments of this compound?

Methodological Answer:

- Combine high-resolution mass spectrometry (HRMS) with 2D-NMR (e.g., HSQC, HMBC) to distinguish between isomeric impurities and degradation products. For example, cross-peaks in HMBC can confirm the spatial arrangement of the isopropyl and hydroxyphenyl groups .

- Use solid-phase extraction (SPE) with Oasis HLB cartridges (preconditioned with methanol and water) to isolate the compound from complex matrices before analysis, minimizing interference .

Q. What safety protocols are critical for handling reactive intermediates during its synthesis?

Methodological Answer:

- Implement silane-based passivation of glassware to prevent adsorption of diazo intermediates (e.g., using 5% dimethyldichlorosilane in toluene) .

- Use inert gas purging (argon/nitrogen) for reactions involving sulfanyl radicals or unstable esters to mitigate oxidation side reactions .

Advanced Research Questions

Q. How can AI-driven computational frameworks address contradictions in reported reaction yields for this compound?

Methodological Answer:

- Train machine learning models on reaction databases (e.g., Reaxys) to identify hidden variables (e.g., solvent polarity effects on the oxo-pyran ring stability). Validate predictions via COMSOL Multiphysics simulations to model heat/mass transfer in batch vs. flow reactors .

- Apply Bayesian optimization to iteratively refine experimental conditions (e.g., temperature, catalyst loading) and reconcile conflicting yield data from literature .

Q. What advanced spectroscopic techniques can elucidate the dynamic conformational changes of the dihydro-2H-pyran ring under physiological conditions?

Methodological Answer:

- Use time-resolved fluorescence spectroscopy with picosecond resolution to track ring puckering dynamics. Pair with molecular dynamics (MD) simulations parameterized using AMBER force fields to correlate spectral shifts with conformational states .

- Apply in situ Raman spectroscopy coupled with temperature-jump methods to probe transient intermediates during ring-opening/closure events .

Q. How should researchers design experiments to resolve conflicting bioactivity data attributed to stereochemical heterogeneity?

Methodological Answer:

- Perform chiral chromatographic separation (e.g., Chiralpak IA-3 column) followed by crystallography (single-crystal X-ray) to isolate enantiomers and assign absolute configurations .

- Conduct differential scanning fluorimetry (DSF) assays to compare target-binding affinities of individual enantiomers, controlling for solvent effects (e.g., DMSO vs. aqueous buffers) .

Q. What methodologies are effective for integrating multi-omics data to study this compound’s metabolic stability?

Methodological Answer:

- Use untargeted metabolomics (LC-QTOF-MS) to map phase I/II metabolism pathways. Cross-reference with CYP450 inhibition assays to identify enzymes responsible for hydroxylation or sulfation .

- Apply systems biology modeling (e.g., COPASI) to simulate hepatic clearance rates, incorporating kinetic parameters from recombinant enzyme assays .

Methodological Frameworks for Contradiction Analysis

Q. How to systematically compare conflicting data on the compound’s solubility across solvents?

Methodological Answer:

- Adopt the Hansen Solubility Parameters (HSP) framework to correlate experimental solubility with dispersion/polarity/hydrogen-bonding contributions. Validate using molecular surface area (MSA) calculations from Gaussian09 .

- Design a full factorial experiment varying solvent polarity (e.g., logP) and temperature, analyzed via ANOVA to identify dominant factors .

Q. What statistical approaches are optimal for validating reproducibility in synthetic protocols?

Methodological Answer:

- Use Design of Experiments (DoE) with response surface methodology (RSM) to quantify interactions between variables (e.g., reaction time, catalyst type). Apply Minitab or JMP for multivariate analysis .

- Implement intra-laboratory reproducibility testing using ISO 5725 guidelines, reporting expanded uncertainties (k=2) for critical parameters like enantiomeric excess .

Training and Resource Integration

Q. How can interdisciplinary training improve research outcomes for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.